Methyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate
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Overview
Description
Methyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate is an organic compound with a pyrimidine ring structure. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. It is a white to pale yellow solid with a characteristic odor and is stable under normal conditions .
Mechanism of Action
Target of Action
Related compounds have shown promising neuroprotective and anti-inflammatory properties .
Mode of Action
It’s suggested that related compounds interact with their targets to inhibit nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells .
Biochemical Pathways
Related compounds have been observed to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .
Result of Action
Related compounds have shown to exhibit promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Biochemical Analysis
Biochemical Properties
Pyrimidines and their derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity
Cellular Effects
Related compounds have shown promising neuroprotective and anti-inflammatory properties . These compounds have been shown to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Molecular Mechanism
Related compounds have been shown to exert their effects through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate can be synthesized through several methods. One common method involves the reaction of pyrimidine with methylthiol to form 4-methyl-2-(methylthio)pyrimidine, which is then reacted with ethyl acetate to produce the final product .
Industrial Production Methods
In industrial settings, the synthesis of this compound typically involves optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can replace the methylthio group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium cyanide or sodium methoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted pyrimidine derivatives .
Scientific Research Applications
Methyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its use in developing new therapeutic agents for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate
- 4-Chloro-2-methylthiopyrimidine
- Triazole-pyrimidine hybrids
Uniqueness
Methyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
IUPAC Name |
methyl 2-methylsulfanyl-6-oxo-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3S/c1-12-6(11)4-3-8-7(13-2)9-5(4)10/h3H,1-2H3,(H,8,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVYCZFNVBNNJAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(NC1=O)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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